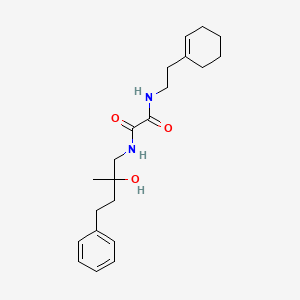![molecular formula C13H4F6N4 B2819341 2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile CAS No. 113710-36-4](/img/structure/B2819341.png)
2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile, also known as 2-BTA-TCN, is a small molecule that was first synthesized in the laboratory in 2011. It is a trifluoromethylated anilino derivative of ethene-1,1,2-tricarbonitrile and has become a widely studied compound in the scientific community. This molecule has been used in a variety of research applications and has been studied for its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of 2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile make it an excellent candidate for OLEDs. Researchers have utilized it as a starting material to synthesize arylbenzimidazole-based organic light-emitting diodes . Its electron-accepting properties contribute to efficient charge transport and emission in these devices.
Lewis Acid Catalysis
The 3,5-bis(trifluoromethyl)phenyl motif has been widely employed in Lewis acid catalysis. Specifically, N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative of our compound, serves as a privileged catalyst in various organic transformations. These reactions include asymmetric synthesis and cyclization processes . The Lewis acidic behavior of our compound plays a crucial role in these catalytic reactions.
Materials for Organic Electronic Devices
Dihydrotetraazaanthracenes, derived from N-substituted ortho-phenylenediamines (including our compound), have been explored as novel materials for organic electronic devices. Their unique properties make them promising candidates for applications such as field-effect transistors and sensors .
Cytotoxicity Studies
Researchers have tested 1,2-disubstituted benzimidazoles (based on substituted diaminobenzenes) for their cytotoxicity against cancer cells. Our compound’s structure falls within this category, and its potential as an anticancer agent warrants further investigation .
Non-Covalent Organocatalysts
Benzene-1,2-diamine derivatives, including our compound, have been evaluated as double hydrogen bond donors in non-covalent organocatalysts. These catalysts play a crucial role in various chemical transformations, including asymmetric reactions .
Aromatic Polyamides Synthesis
Triphenylamine-based diamines, which can be synthesized from benzene-1,2-diamine derivatives, serve as essential monomers for aromatic polyamides. These polymers find applications in materials science, including high-performance fibers and coatings .
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F6N4/c14-12(15,16)8-1-9(13(17,18)19)3-10(2-8)23-11(6-22)7(4-20)5-21/h1-3,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQAQCJYSLYFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=C(C#N)C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)
![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)
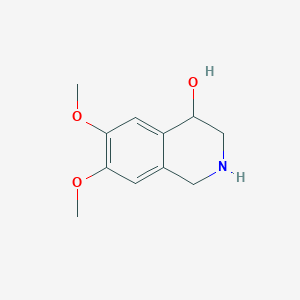
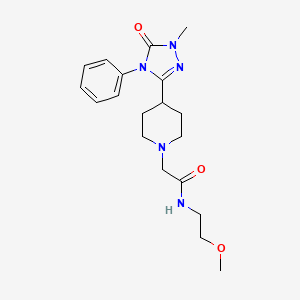
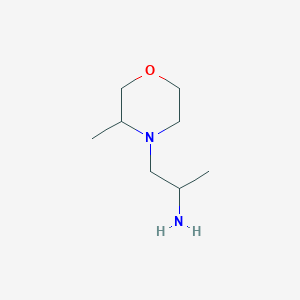
![2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2819268.png)
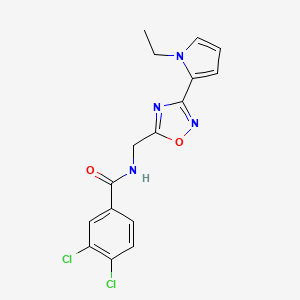
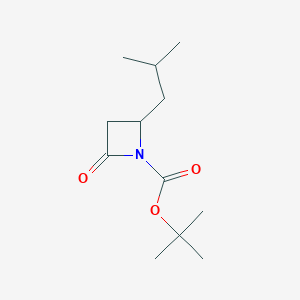
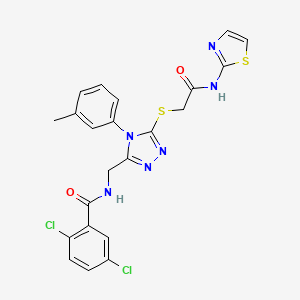

![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)

